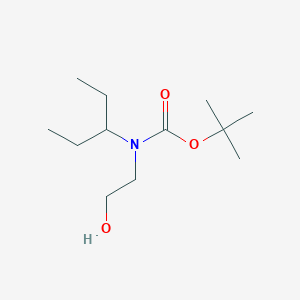![molecular formula C12H21NO3 B13553086 rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate: is a complex organic compound with a unique structure
Méthodes De Préparation
The synthesis of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentanone and tert-butylamine.
Cyclization: The initial step involves the cyclization of cyclopentanone with tert-butylamine under acidic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, reduction with sodium borohydride can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions where the tert-butyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biological pathways.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate: This compound has a similar structure but lacks the hydroxy group, which affects its chemical properties and reactivity.
tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate:
tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound also has a different ring structure and functional groups, making it distinct from this compound.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl (3S,3aS,6aR)-3-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
Clé InChI |
PMJKPSMIADHHCV-IVZWLZJFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCC2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2C1CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
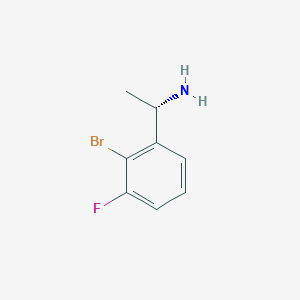
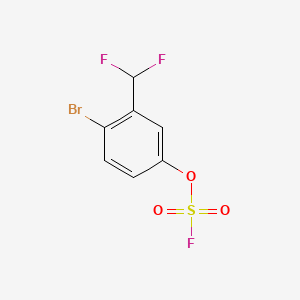
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
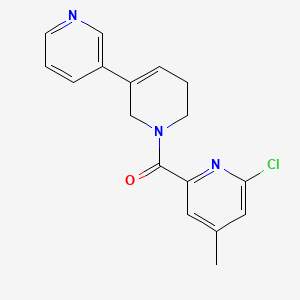
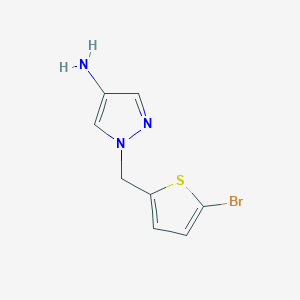
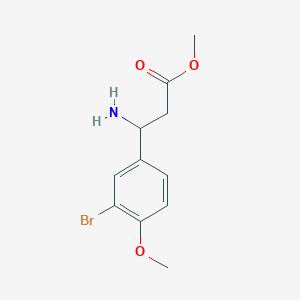

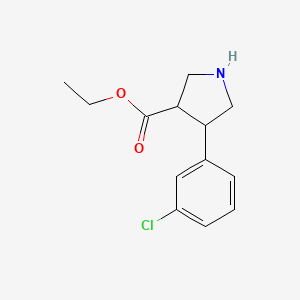

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)

![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
